2-(Difluoromethyl)-6-fluoro-3-methylbenzoic acid
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Overview
Description
2-(Difluoromethyl)-6-fluoro-3-methylbenzoic acid is an organic compound that features both difluoromethyl and fluoro substituents on a benzoic acid core. The presence of fluorine atoms in organic molecules often imparts unique properties, such as increased metabolic stability and lipophilicity, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the difluoromethylation of a pre-fluorinated benzoic acid using difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts, such as copper or silver complexes, to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust and stable difluoromethylating agents is crucial to minimize side reactions and maximize yield .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-6-fluoro-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde.
Substitution: The fluoro and difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2-(Difluoromethyl)-6-fluoro-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-fluoro-3-methylbenzoic acid involves its interaction with specific molecular targets. The difluoromethyl and fluoro groups can enhance binding affinity to enzymes or receptors by forming strong hydrogen bonds and increasing lipophilicity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-6-fluoro-3-methylbenzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)-4-fluoro-3-methylbenzoic acid: Similar structure but with the fluoro group at a different position.
Uniqueness
2-(Difluoromethyl)-6-fluoro-3-methylbenzoic acid is unique due to the specific positioning of the difluoromethyl and fluoro groups, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group provides a balance between lipophilicity and hydrogen bond donor ability, making it a valuable moiety in drug design .
Properties
IUPAC Name |
2-(difluoromethyl)-6-fluoro-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-4-2-3-5(10)7(9(13)14)6(4)8(11)12/h2-3,8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALDYOFDSKMVBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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